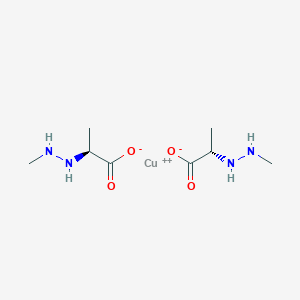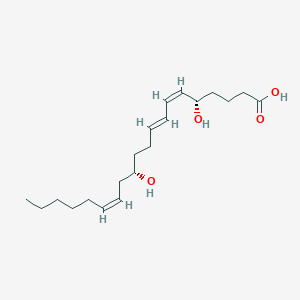![molecular formula C16H20ClNO3 B220353 Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate, commonly known as CPCA, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. CPCA is a synthetic compound that is obtained through a multi-step synthesis process.
作用機序
The mechanism of action of CPCA is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, CPCA increases the concentration of acetylcholine in the brain, leading to enhanced cognitive function and improved memory.
Biochemical and physiological effects
CPCA has been found to exhibit several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. CPCA has also been found to exhibit significant analgesic and anesthetic effects in animal models.
実験室実験の利点と制限
CPCA has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in large quantities, making it suitable for high-throughput screening assays. CPCA also exhibits significant activity against several diseases, making it a potential lead compound for drug development. However, CPCA has several limitations for lab experiments. It is a synthetic compound that may exhibit off-target effects, and its mechanism of action is not fully understood.
将来の方向性
CPCA has several potential future directions for research. One direction is to study its potential use as a pharmacological agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anesthetic agent. Additionally, further research is needed to fully understand the mechanism of action of CPCA and its potential off-target effects.
合成法
The synthesis of CPCA involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting product with ethyl chloroformate. The final product, CPCA, is obtained through the reaction of the intermediate product with sodium hydroxide. The synthesis of CPCA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
科学的研究の応用
CPCA has been extensively studied for its potential applications as a pharmacological agent. It has been found to exhibit significant activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CPCA has also been studied for its potential use as an analgesic and anesthetic agent.
特性
製品名 |
Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate |
|---|---|
分子式 |
C16H20ClNO3 |
分子量 |
309.79 g/mol |
IUPAC名 |
ethyl 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H20ClNO3/c1-2-21-16(20)13-7-9-18(10-8-13)15(19)11-12-3-5-14(17)6-4-12/h3-6,13H,2,7-11H2,1H3 |
InChIキー |
HZFUFLXBEPOGGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
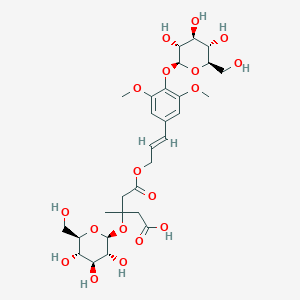

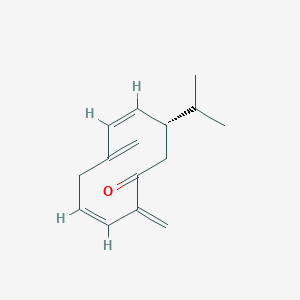
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
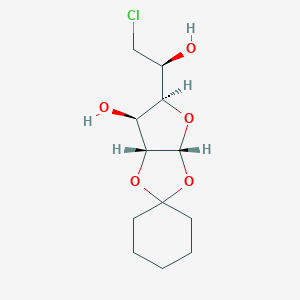
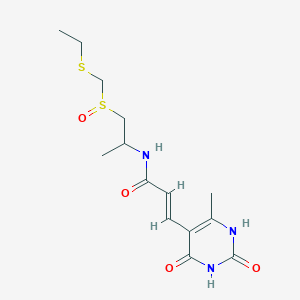


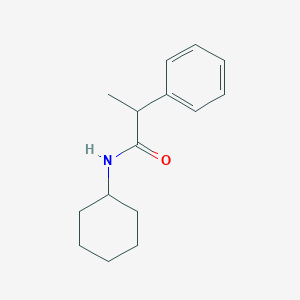
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
